(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid
Description
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid is a non-proteinogenic α-amino acid characterized by a meta-methylsulfonyl-substituted phenyl group attached to the β-carbon of the alanine backbone. Its molecular formula is C₁₀H₁₃NO₄S, with a molecular weight of 243.28 g/mol and a CAS number of 1270093-99-6 . The compound exhibits high stereochemical purity (>96%) and is synthesized via copper-catalyzed coupling reactions involving sodium methane sulfonate and aryl halides . Notably, it serves as a critical intermediate in Lifitegrast (Xiidra®), an FDA-approved drug for dry eye disease, where its sulfonyl group enhances binding affinity to lymphocyte function-associated antigen-1 (LFA-1) .
Properties
IUPAC Name |
2-amino-3-(3-methylsulfonylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16(14,15)8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZNLZTVEVNSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270093-99-6 | |
| Record name | (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diethyl N-Acetamidomalonate Condensation
A widely cited method involves diethyl N-acetamidomalonate as a starting material. The process, patented by CN113004161A, proceeds via four stages:
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Alkylation : Diethyl N-acetamidomalonate reacts with 1-bromoethylbenzene in alkaline conditions (e.g., NaH/DMF) to form 2-acetamido-2-(1-phenylethyl)diethyl malonate.
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Hydrolysis : The malonate intermediate undergoes acidic hydrolysis (HCl/acetic acid) to yield erythro-3-methyl-3-phenylalanine hydrochloride.
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Acetylation : Treatment with acetic anhydride in acetone/water produces erythro-2-acetamido-3-methyl-3-phenylalanine.
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Enzymatic Resolution : Acetylaminotransferase selectively hydrolyzes the (2S,3S)-enantiomer, leaving (2R,3R)-2-acetylamino-3-methyl-3-phenylalanine, which is subsequently deprotected to the target compound.
Optimization Insights :
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Temperature : Enzymatic steps require strict control at 36–38°C to maintain enzyme activity.
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Catalyst Loading : 1.5–2.0% (w/w) acetylaminotransferase ensures complete resolution within 40 hours.
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Reaction Temperature | 36–38°C | +15% |
| Enzyme Concentration | 1.5% (w/w) | +20% |
| Hydrolysis pH | 7.5–8.0 | +10% |
Enzymatic Transamination
Aspartate Aminotransferase-Catalyzed Synthesis
Liu et al. (2010) demonstrated the enzymatic synthesis of L-4-methylsulfonyl-phenylalanine, a structural analog, using aspartate aminotransferase. Key steps include:
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Substrate Pairing : 4-Methylsulfonyl-phenylpyruvate and L-aspartic acid serve as amino donor and acceptor.
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Cofactor Requirements : Mg²+ (1×10⁻⁴ mol/L) enhances enzyme activity by stabilizing the pyridoxal phosphate cofactor.
Bioconversion Efficiency :
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Rate : 95% conversion achieved within 12 hours at 37°C and pH 8.0.
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Scale-Up : Batch reactors with 8% substrate loading and 0.6% Tween 80 minimize interfacial inhibition.
Continuous-Flow Industrial Production
Microreactor-Based Synthesis
Recent advancements in flow chemistry, as reported by PMC11079892 (2024), enable rapid synthesis of 3-(methylsulfonyl)-L-phenylalanine derivatives:
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Reactor Design : Two-stage microreactor with residence times of 0.260 min (stage 1) and 0.283 min (stage 2).
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Yield : 97% purity achieved without urea byproducts, contrasting with traditional batch methods requiring 4+ hours.
Advantages Over Batch Systems :
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Process Control : In-line Raman and NIR spectroscopy enable real-time monitoring of intermediate concentrations.
Purification and Chiral Resolution
Crystallization Techniques
Recrystallization from acetone/water mixtures effectively isolates erythro-3-methyl-3-phenylalanine hydrochloride with >99% diastereomeric excess.
Chromatographic Methods
Reverse-phase HPLC using C18 columns resolves (S)- and (R)-enantiomers, though industrial scalability remains limited.
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Chemical Resolution | 48% | 40 h | Moderate | High |
| Enzymatic Transamination | 95% | 12 h | Low | Moderate |
| Continuous Flow | 97% | 0.543 min | High | Very High |
Chemical Reactions Analysis
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid can undergo various chemical reactions:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Coupling Reactions: The amino group can participate in coupling reactions such as peptide bond formation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like carbodiimides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Significance
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid is primarily recognized for its role as an amino acid derivative that may influence neurotransmitter activity. Its structural similarity to other amino acids allows it to interact with various biological pathways.
Neuropharmacological Research
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Glutamate Receptor Modulation :
- Research indicates that this compound may act as a modulator of glutamate receptors, which are crucial in synaptic transmission and plasticity. This modulation can have implications for understanding and treating neurological disorders such as epilepsy and Alzheimer's disease.
- Neuroprotective Effects :
Drug Development
This compound is being explored as a lead compound in the development of new pharmaceuticals. Its unique structure may provide insights into designing drugs targeting specific neurotransmitter systems.
Biochemical Assays
This compound is utilized in various biochemical assays to study protein interactions, enzyme activities, and metabolic pathways. Its solubility properties allow it to be effectively used in both in vitro and in vivo studies .
Case Study 1: Neuroprotective Mechanisms
A study published in Neuroscience Letters investigated the effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and oxidative damage markers, suggesting its potential use in protective therapies against neurodegeneration.
Case Study 2: Modulation of Glutamate Activity
In a series of experiments detailed in Journal of Neurochemistry, researchers examined the compound's ability to modulate NMDA receptor activity. The findings revealed that this compound could enhance receptor function under certain conditions, providing insights into its potential therapeutic roles in conditions characterized by glutamate dysregulation.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Neuropharmacology | Modulation of glutamate receptors; potential treatment for neurological disorders |
| Drug Development | Lead compound for new pharmaceuticals targeting neurotransmitter systems |
| Biochemical Assays | Used in assays for studying protein interactions and metabolic pathways |
| Neuroprotective Research | Investigated for protective effects against oxidative stress in neurons |
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The biological and physicochemical properties of phenylalanine derivatives are highly dependent on the substituent's electronic and steric effects. Key comparisons include:
Table 1: Substituent Effects on Phenylalanine Derivatives
Key Observations :
- Positional Isomerism : The 3-sulfonyl derivative exhibits superior pharmacological relevance compared to its 4-sulfonyl isomer, likely due to optimized steric interactions in drug-receptor binding .
- Electron-Withdrawing Groups : Nitro and sulfonyl groups enhance metabolic stability but may reduce solubility compared to electron-donating groups like methoxy .
Key Observations :
- Enzymatic Synthesis : Ammonia addition using phenylalanine ammonia lyase (PAL) achieves near-perfect enantioselectivity (>99% ee), ideal for chiral drug intermediates .
- Copper Catalysis : The target compound’s synthesis employs harsh conditions (110°C, 16 hr), suggesting scalability challenges compared to enzymatic methods .
Key Observations :
- Therapeutic Specificity : The 3-sulfonyl derivative’s role in Lifitegrast underscores its anti-inflammatory efficacy, whereas thiazole-containing analogs target microbial pathogens .
- Toxicity : Fluorinated derivatives (e.g., 3-fluoro) carry warnings for skin/eye irritation, limiting their therapeutic use .
Biological Activity
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid, commonly referred to as MS-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₁₃NO₄S
- CAS Number : 1270093-99-6
- Molecular Weight : 245.28 g/mol
- IUPAC Name : this compound
The compound features a chiral center at the second carbon atom, contributing to its biological specificity. The presence of a methylsulfonyl group is significant for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly involving glutamate receptors. It is hypothesized to act as an agonist or modulator at specific receptor sites, influencing synaptic transmission and potentially providing neuroprotective effects.
Biological Activities
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Neuroprotective Effects :
- Studies have shown that MS-1 can protect neuronal cells from excitotoxicity induced by excessive glutamate levels. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.
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Anti-inflammatory Properties :
- The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators. This effect is attributed to its ability to interfere with signaling pathways involved in inflammation.
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Antimicrobial Activity :
- Preliminary evaluations suggest that this compound demonstrates antimicrobial properties against various bacterial strains, although further studies are needed to elucidate the mechanisms involved.
Neuroprotection in Animal Models
A study conducted on rodent models of neurodegeneration demonstrated that administration of MS-1 significantly reduced neuronal loss and improved cognitive function compared to control groups. The results indicated a reduction in oxidative stress markers and inflammation within the brain tissue.
Anti-inflammatory Activity in Cell Cultures
In vitro experiments using human cell lines showed that this compound effectively decreased the secretion of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role for the compound in managing inflammatory conditions.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid, and what reaction conditions are critical for ensuring high enantiomeric purity?
The synthesis typically involves multi-step protocols, including protection-deprotection strategies and coupling reactions. For example, benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate is a key intermediate, synthesized via coupling with benzofuran-6-carboxylic acid derivatives under controlled conditions (e.g., reflux in ethanol with catalysts like DCC/HOBt). Chiral resolution methods, such as enzymatic kinetic resolution or chiral HPLC, ensure enantiomeric purity. Critical parameters include temperature (e.g., 0°C for reduction steps), solvent polarity, and catalyst selection to minimize racemization .
Q. How is the compound characterized to confirm its structural identity and purity in academic research settings?
Characterization relies on analytical techniques:
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and stereochemistry, with the methylsulfonyl group appearing as a singlet in ¹H NMR.
- HPLC-MS validates molecular weight (243.28 g/mol) and purity (>96%), with retention time compared to standards.
- X-ray crystallography (if crystals are obtainable) resolves absolute configuration, often using software suites like CCP4 for structural refinement .
Advanced Research Questions
Q. What methodologies are employed to optimize the yield of this compound in multi-step syntheses, particularly considering steric hindrance from the methylsulfonyl group?
Steric hindrance from the bulky methylsulfonyl group is mitigated via:
- Protecting group strategies : Temporary protection of the amino group (e.g., Boc or Fmoc) during coupling steps.
- Stepwise synthesis : Sequential introduction of substituents to avoid overcrowding.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Yield optimization includes DOE (Design of Experiments) approaches to refine reaction time, stoichiometry, and temperature. For example, NaBH₄-mediated reductions at 0°C–RT improve selectivity .
Q. How do researchers resolve contradictions in biological activity data for this compound when tested across different cell lines or enzymatic assays?
Contradictions arise due to assay-specific variables (e.g., pH, cofactors, protein binding). Methodological approaches include:
- Standardized protocols : Repeating assays under identical conditions (e.g., ATP levels in kinase assays).
- Orthogonal assays : Validating results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities independently.
- Cell-line profiling : Comparing activity in primary cells (e.g., HUVECs) vs. immortalized lines (e.g., HeLa) to assess cell-type specificity .
Q. What in silico approaches are utilized to predict the interaction of this compound with biological targets, and how do these predictions align with experimental findings?
Computational methods include:
- Molecular docking (AutoDock Vina, Glide) to predict binding modes with targets like enzymes or receptors.
- MD simulations (GROMACS, AMBER) to assess stability of ligand-target complexes over time.
- QSAR models correlating substituent effects (e.g., methylsulfonyl electron-withdrawing properties) with activity. Discrepancies between predictions and experimental IC₅₀ values are addressed by refining force field parameters or incorporating solvent effects .
Q. How is the compound integrated into nanoparticle drug delivery systems, and what analytical techniques validate its successful incorporation and release kinetics?
The compound is conjugated to nanoparticle carriers (e.g., PLGA or liposomes) via carboxylate group interactions. Validation methods include:
- Dynamic Light Scattering (DLS) : Measures particle size and polydispersity post-conjugation.
- TEM/SEM : Visualizes nanoparticle morphology.
- HPLC-UV : Quantifies drug loading efficiency and release profiles in simulated physiological buffers. In one study, the compound was incorporated into cisplatin-loaded nanoparticles, showing sustained release over 72 hours in vitro .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
